molecular formula C11H12N2O3 B7863467 3-Acrylamido-4-methoxybenzamide

3-Acrylamido-4-methoxybenzamide

Cat. No.: B7863467
M. Wt: 220.22 g/mol
InChI Key: URHRDHGZRADSPK-UHFFFAOYSA-N
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Description

3-Acrylamido-4-methoxybenzamide is a synthetic organic compound that serves as a valuable building block and intermediate in medicinal chemistry and drug discovery research. This specialty chemical features a benzamide core, a structural motif present in compounds with documented biological activity, such as PARP enzyme inhibition . The acrylamido functional group provides a reactive handle for further chemical modifications, making this reagent particularly useful for designing novel molecular scaffolds and potential protease inhibitors. Researchers can utilize this compound in the synthesis of more complex molecules aimed at investigating new therapeutic pathways. Its structure suggests potential for application in developing candidates for targeting specific cancers and neurological disorders, aligning with market trends that highlight the growing demand for high-purity intermediates in targeted therapy development . As with all research chemicals, this product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-methoxy-3-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-10(14)13-8-6-7(11(12)15)4-5-9(8)16-2/h3-6H,1H2,2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHRDHGZRADSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Methoxylation of Benzoic Acid Derivatives

The synthesis typically begins with 3-nitro-4-chlorobenzoic acid as the precursor. In a representative procedure:

  • Acylation with Aniline :

    • Reactants : 3-Nitro-4-chlorobenzoic acid (50 kg), aniline (27 kg), PCl₃ (20 kg).

    • Conditions : Chlorobenzene solvent, 70–80°C for 2 hours.

    • Outcome : 3-Nitro-4-chlorobenzanilide (yield: 95.8%, purity: 98.1%).

    • Mechanism : Phosphorus trichloride facilitates acid chloride formation, followed by nucleophilic acyl substitution with aniline.

  • Methoxylation :

    • Reactants : 3-Nitro-4-chlorobenzanilide (55.4 kg), sodium methoxide (11.9 kg).

    • Conditions : Methanol solvent, reflux at 64.7°C for 8 hours.

    • Outcome : 3-Nitro-4-methoxybenzamide (yield: 94.5%, purity: 99.1%).

    • Mechanism : Nucleophilic aromatic substitution (SNAr) where methoxide replaces chloride.

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrazine hydrate and alkaline ferrous oxide :

  • Reactants : 3-Nitro-4-methoxybenzamide (51.7 kg), hydrazine hydrate (18 kg), FeO(OH) (2 kg).

  • Conditions : Methanol/water (4:1), 55–60°C for 3 hours.

  • Outcome : 3-Amino-4-methoxybenzamide (yield: 95.3%, purity: 99.5%).

  • Mechanism : Catalytic transfer hydrogenation via the Lauffer reaction, where Fe²⁺ mediates electron transfer.

Alternative Methods :

  • Catalytic Hydrogenation : Raney nickel (2.5 kg) under H₂ (13 kg pressure) at 80–105°C.

    • Yield : 70%, purity: 99.3%.

  • Fe/HCl Reduction : Fe powder in EtOH/HCl at 80°C, though lower yields (~70%) are observed.

Acrylation of the Amine Intermediate

The final step introduces the acrylamido group via acryloyl chloride :

  • Reactants : 3-Amino-4-methoxybenzamide (1 eq), acryloyl chloride (1.1 eq), triethylamine (TEA, 2 eq).

  • Conditions : Acetonitrile, 0°C for 30 minutes.

  • Outcome : 3-Acrylamido-4-methoxybenzamide (yield: 85–90%, purity: >98%).

  • Mechanism : Schotten-Baumann reaction, where TEA scavenges HCl, driving the acylation to completion.

Optimization Notes :

  • Solvent Choice : Acetonitrile or THF minimizes side reactions.

  • Catalyst : Lewis acids (e.g., AlCl₃) improve efficiency but require rigorous drying.

Comparative Analysis of Methodologies

StepMethodYield (%)Purity (%)Key Advantage
MethoxylationSNAr with NaOMe94.599.1High selectivity for methoxy group
Nitro ReductionHydrazine/FeO(OH)95.399.5Mild conditions, high yield
AcrylationAcryloyl chloride/TEA9098.5Rapid reaction, minimal byproducts

Critical Process Parameters

Temperature Control

  • Methoxylation : Reflux at 64.7°C ensures complete substitution without decarboxylation.

  • Acrylation : Keeping temperatures ≤0°C prevents Michael addition side reactions.

Solvent Selection

  • Polar aprotic solvents (DMF, acetonitrile) enhance acryloyl chloride reactivity.

  • Chlorobenzene in initial steps aids in azeotropic water removal.

Catalysts and Reagents

  • FeO(OH) : Superior to Fe powder in reduction steps due to stabilized Fe²⁺.

  • Triphosgene : Alternative acryloyl chloride precursor with safer handling vs. SOCl₂.

Scalability and Industrial Feasibility

The batch process described in CN105753731A is scalable to 1,000L reactors, with:

  • Cycle Time : 24–36 hours per batch.

  • Cost Drivers : Aniline (27 kg/batch) and acryloyl chloride (18 kg/batch).

  • Waste Streams : Chlorobenzene (recyclable), Fe sludge (requires neutralization).

Analytical Characterization

  • Purity : HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity.

  • Structural Confirmation :

    • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, CONH), 6.5–7.1 (m, 3H, aromatic), 5.8–6.4 (m, 3H, acryloyl).

    • IR : 1650 cm⁻¹ (C=O amide), 1610 cm⁻¹ (C=C acryloyl).

Emerging Alternatives and Innovations

  • Enzymatic Acrylation : Lipase-catalyzed acylation in aqueous media (experimental stage).

  • Flow Chemistry : Continuous nitration-methoxylation reduces reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions: 3-Acrylamido-4-methoxybenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of amides or amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-acrylamido-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid derivatives with acrylamide under controlled conditions. The acrylamide functional group enhances the compound's ability to participate in Michael addition reactions, which can be pivotal in drug design and development. This functional group is known for improving the drug-like properties of various compounds, including solubility and permeability, which are critical for effective pharmacological activity .

Antiproliferative Effects

Research has indicated that compounds containing an acrylamide moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of human cancer cell lines, including those derived from breast cancer (MCF-7) and non-small cell lung cancer (NCI H460). The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
NCI H46020.0G2/M phase arrest
K562 (leukemia)10.0Inhibition of proliferation

Enhancing Drug-Like Properties

The incorporation of the acrylamide group into drug candidates has been shown to improve their physicochemical properties significantly. For example, studies have demonstrated that compounds modified with an acrylamide group exhibit enhanced solubility and membrane permeability compared to their non-modified counterparts . This property is crucial for developing effective oral medications.

Targeting Specific Proteins

Recent advancements in targeted therapy have highlighted the potential of using this compound as a scaffold for designing inhibitors that selectively target specific proteins involved in oncogenesis, such as EML4-ALK fusion proteins. By modifying the compound's structure, researchers can create more potent inhibitors that disrupt aberrant signaling pathways in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental setups:

  • Study on EGFR Inhibition : A study involving EGFR inhibitors demonstrated that derivatives containing an acrylamide group showed improved inhibitory activity compared to traditional inhibitors like gefitinib. The presence of the acrylamide moiety was linked to better solubility and cellular uptake, enhancing therapeutic efficacy against lung cancer cells .
  • Antiproliferative Screening : In a comprehensive screening against multiple human cancer cell lines, this compound exhibited significant growth inhibition at low micromolar concentrations, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism by which 3-Acrylamido-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or breakdown of various biomolecules.

  • Protein Interactions: It can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

The following analysis compares 3-Acrylamido-4-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis routes, spectroscopic properties, and theoretical insights.

Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Effects References
This compound 3-Acrylamido, 4-methoxy C₁₁H₁₂N₂O₃ 220.23 (calc.) Reactive acrylamido group; methoxy enhances electron density; potential for crosslinking. Inferred
4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide 4-Ethoxy, 3-(4-methoxybenzamido), N-hydroxy C₂₂H₂₁N₃O₅ 407.42 Ethoxy improves lipophilicity; hydroxy group enables hydrogen bonding.
N-Acetyl-N-(4-methoxyphenyl)-4-methylbenzamide N-Acetyl, 4-methyl, 4-methoxyphenyl C₁₇H₁₇NO₃ 283.32 Acetyl group stabilizes amide bond; methyl enhances steric bulk.
3-Amino-4-methoxybenzanilide 3-Amino, 4-methoxy C₁₄H₁₄N₂O₂ 242.27 Amino group increases polarity and reactivity in nucleophilic reactions.
3-[(Ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide 3-(Ethoxyacetyl)amino, 4-methoxyphenyl C₁₈H₂₀N₂O₄ 328.36 Ethoxyacetyl introduces flexibility; may alter metabolic stability.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound contrasts with electron-withdrawing substituents (e.g., nitro or chloro in ), which reduce electron density and alter reactivity .
  • Reactivity of Acrylamido : The acrylamido group’s α,β-unsaturated system distinguishes it from saturated amides (e.g., acetyl in ), enabling Michael addition or polymerization .
  • Solubility and Bioavailability: Ethoxy () and amino () substituents enhance hydrophilicity compared to methoxy, which may improve aqueous solubility.
Spectroscopic Characterization
  • IR Spectroscopy : Methoxy groups exhibit C–O stretching at ~1250 cm⁻¹, while acrylamido carbonyls show peaks near 1650–1700 cm⁻¹, distinct from acetyl carbonyls (~1680 cm⁻¹) .
  • NMR Data : The 4-methoxy proton resonates at δ 3.8–4.0 ppm (¹H-NMR), while acrylamido protons (CH₂=CH–) appear as doublets near δ 5.5–6.5 ppm .
Theoretical Insights
  • DFT Calculations : ’s use of B3LYP/6-311G(d,p) methods suggests the acrylamido group’s electron-withdrawing nature lowers the benzene ring’s electron density compared to methoxy or ethoxy substituents .
  • Mulliken Charges : The acrylamido carbonyl oxygen may carry a higher negative charge than acetylated analogs, influencing hydrogen-bonding capacity .

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